Synthetic Yield Comparison: Chloroethoxy-THP Synthesis Efficiency
The synthesis of 2-(2-chloroethoxy)tetrahydro-2H-pyran from 2-chloroethanol and 3,4-dihydro-2H-pyran proceeds with high efficiency under mild acid catalysis. In a patent-reported procedure using Amberlyst H-15 as a heterogeneous acid catalyst, the reaction at 25°C for 17 hours produced the target compound in 88% yield (39.12 g from 0.27 mol scale), and the crude product was used directly in subsequent alkylation steps without further purification [1]. For comparison, an alternative synthesis using pyridinium p-toluenesulfonate (PPTS) as catalyst in dichloromethane at 0°C, followed by flash chromatographic purification, gave a 67% isolated yield . This 21-percentage-point yield differential demonstrates that catalyst and workup selection materially impacts preparative efficiency when sourcing or scaling this reagent.
| Evidence Dimension | Synthetic yield from 2-chloroethanol + DHP |
|---|---|
| Target Compound Data | 88% yield (crude, used directly) |
| Comparator Or Baseline | 67% yield (isolated after chromatography) |
| Quantified Difference | +21 percentage points (absolute yield advantage) |
| Conditions | Target: Amberlyst H-15, 25°C, 17 h; Comparator: PPTS, CH₂Cl₂, 0°C, overnight then flash chromatography |
Why This Matters
Higher yielding synthetic routes reduce reagent cost and minimize purification burden for in-house preparation, directly impacting procurement economics.
- [1] Zhai, X. et al. CN108774215A. Derivative containing nitrogen heterocyclic rings and application of derivative in retinal neovascularization diseases. Example 1, 2018. View Source
